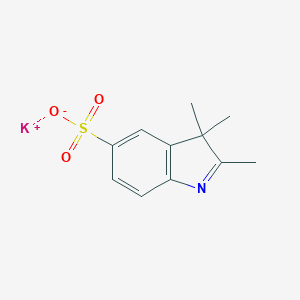
2-Bromzimtsäure
Übersicht
Beschreibung
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin ist ein fluorogenes Substrat für Caspase-3 und Caspase-7. Es wird häufig in biochemischen Assays eingesetzt, um die Aktivität dieser Enzyme zu messen, die eine entscheidende Rolle im Prozess der Apoptose (programmierter Zelltod) spielen. Bei Spaltung durch Caspase-3 oder Caspase-7 setzt N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin ein fluoreszierendes Molekül frei, 7-Amino-4-methylcoumarin, das mit einem Fluorometer nachgewiesen werden kann .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie, Zellbiologie und Medizin, weit verbreitet eingesetzt. Seine Hauptanwendung ist der Nachweis und die Quantifizierung der Caspase-3- und Caspase-7-Aktivität, die wichtige Indikatoren für die Apoptose sind. Diese Verbindung wird in verschiedenen Assays verwendet, um die Mechanismen des Zelltods zu untersuchen, nach potenziellen therapeutischen Wirkstoffen zu suchen und die Auswirkungen verschiedener Behandlungen auf die Zelllebensfähigkeit zu untersuchen .
Neben seiner Verwendung in der Apoptoseforschung wird N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin auch in der Arzneimittelforschung und -entwicklung eingesetzt. Es dient als wertvolles Werkzeug zur Identifizierung von Verbindungen, die die Caspase-Aktivität modulieren können, was Auswirkungen auf die Behandlung von Krankheiten wie Krebs, neurodegenerative Erkrankungen und entzündliche Erkrankungen hat .
Wirkmechanismus
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin übt seine Wirkungen aus, indem es als Substrat für Caspase-3 und Caspase-7 dient. Diese Enzyme erkennen und spalten die Peptidbindung zwischen dem Asparaginsäurerest und dem 7-Amino-4-methylcoumarin-Molekül. Diese Spaltung setzt das fluoreszierende Molekül 7-Amino-4-methylcoumarin frei, das mit einem Fluorometer nachgewiesen und quantifiziert werden kann. Die Fluoreszenzintensität ist direkt proportional zur Aktivität der Caspase-Enzyme, sodass Forscher ihre Aktivität unter verschiedenen experimentellen Bedingungen messen können .
Safety and Hazards
2-Bromocinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .
Wirkmechanismus
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin exerts its effects by serving as a substrate for caspase-3 and caspase-7. These enzymes recognize and cleave the peptide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin moiety. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified using a fluorometer. The fluorescence intensity is directly proportional to the activity of the caspase enzymes, allowing researchers to measure their activity in various experimental conditions .
Biochemische Analyse
Biochemical Properties
It is known that cinnamic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that cinnamic acid derivatives can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Bromocinnamic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin beinhaltet die Kupplung der Peptidsequenz N-Acetyl-Asp-Glu-Val-Asp mit 7-Amino-4-methylcoumarin. Dieser Prozess erfordert typischerweise die Verwendung von Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) in einem organischen Lösungsmittel wie Dimethylformamid (DMF). Die Reaktion wird unter milden Bedingungen durchgeführt, um den Abbau des Peptids zu verhindern .
Industrielle Produktionsmethoden: In einer industriellen Umgebung erfolgt die Produktion von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Peptidsynthesizer, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mithilfe von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um den gewünschten Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin wird hauptsächlich einer Hydrolyse unterzogen, wenn es Caspase-3 oder Caspase-7 ausgesetzt ist. Diese Hydrolysereaktion führt zur Spaltung der Peptidbindung zwischen dem Asparaginsäurerest und dem 7-Amino-4-methylcoumarin-Molekül .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion wird typischerweise in einer Pufferlösung bei physiologischem pH-Wert (um 7,4) durchgeführt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Caspase-3- oder Caspase-7-Enzyme, Dithiothreitol (DTT), um die reduzierende Umgebung aufrechtzuerhalten, und einen geeigneten Puffer wie HEPES (4-(2-Hydroxyethyl)-1-piperazinethansulfonsäure) .
Hauptprodukte: Das Hauptprodukt, das aus der Hydrolyse von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin entsteht, ist 7-Amino-4-methylcoumarin, das eine starke Fluoreszenz aufweist und mit einem Fluorometer leicht nachgewiesen werden kann .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin ist eines von mehreren fluorogenen Substraten, die zur Messung der Caspase-Aktivität verwendet werden. Ähnliche Verbindungen umfassen:
- N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilid: Dieses Substrat setzt p-Nitroanilin frei, wenn es durch Caspase-3 gespalten wird, das mit einem Spektrophotometer nachgewiesen werden kann .
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluormethylcoumarin: Dieses Substrat setzt ein trifluoriertes Coumarinderivat frei, wenn es gespalten wird, das unterschiedliche Fluoreszenzeigenschaften im Vergleich zu 7-Amino-4-methylcoumarin aufweist .
Die Einzigartigkeit von N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin liegt in seiner hohen Sensitivität und Spezifität für Caspase-3 und Caspase-7 sowie in seinem starken Fluoreszenzsignal, was es für viele Forscher zur bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
(E)-3-(2-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDOOAFLCMRFX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035323 | |
| Record name | 2-Bromo-trans-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-56-1, 20595-39-5, 7345-79-1 | |
| Record name | o-Bromocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-trans-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)




![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)






